molecular formula C24H30ClNO6 B12873055 1-(4-Chlorophenethyl)-6,7-diethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline oxalate CAS No. 63937-73-5

1-(4-Chlorophenethyl)-6,7-diethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline oxalate

Cat. No.: B12873055
CAS No.: 63937-73-5
M. Wt: 463.9 g/mol
InChI Key: VCWVDELCRZSGGD-UHFFFAOYSA-N
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Description

1-(4-Chlorophenethyl)-6,7-diethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline oxalate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenethyl group, diethoxy groups, and a tetrahydroisoquinoline core. The oxalate form is often used to enhance its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenethyl)-6,7-diethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline oxalate typically involves multiple steps. One common method starts with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the chlorophenethyl group and diethoxy groups. The final step involves the formation of the oxalate salt to improve the compound’s properties.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenethyl)-6,7-diethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline oxalate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinoline derivatives.

    Reduction: Reduction reactions may yield dihydro derivatives.

    Substitution: The chlorophenethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as quinoline and dihydro derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Chlorophenethyl)-6,7-diethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline oxalate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenethyl)-6,7-diethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline oxalate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenethyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline
  • 1-(4-Chlorophenethyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

Uniqueness

1-(4-Chlorophenethyl)-6,7-diethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline oxalate is unique due to its specific combination of functional groups and its oxalate form, which enhances its stability and solubility. This makes it particularly valuable in various research and industrial applications.

Properties

CAS No.

63937-73-5

Molecular Formula

C24H30ClNO6

Molecular Weight

463.9 g/mol

IUPAC Name

1-[2-(4-chlorophenyl)ethyl]-6,7-diethoxy-2-methyl-3,4-dihydro-1H-isoquinoline;oxalic acid

InChI

InChI=1S/C22H28ClNO2.C2H2O4/c1-4-25-21-14-17-12-13-24(3)20(19(17)15-22(21)26-5-2)11-8-16-6-9-18(23)10-7-16;3-1(4)2(5)6/h6-7,9-10,14-15,20H,4-5,8,11-13H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

VCWVDELCRZSGGD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(N(CCC2=C1)C)CCC3=CC=C(C=C3)Cl)OCC.C(=O)(C(=O)O)O

Origin of Product

United States

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